molecular formula C11H14N2S2 B249488 N-phenylthiomorpholine-4-carbothioamide

N-phenylthiomorpholine-4-carbothioamide

Katalognummer B249488
Molekulargewicht: 238.4 g/mol
InChI-Schlüssel: PCUGGIIUXSDCEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenylthiomorpholine-4-carbothioamide (PTMTC) is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTMTC is a thiol-containing compound that has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies.

Wirkmechanismus

N-phenylthiomorpholine-4-carbothioamide binds to metal ions through its thiol group, forming a stable complex. The binding of N-phenylthiomorpholine-4-carbothioamide to metal ions can affect the structure and function of proteins that are involved in metal ion homeostasis. For example, N-phenylthiomorpholine-4-carbothioamide has been shown to inhibit the activity of copper-transporting ATPases, which are responsible for transporting copper ions across cell membranes.
Biochemical and Physiological Effects:
The binding of N-phenylthiomorpholine-4-carbothioamide to metal ions can have various biochemical and physiological effects. For example, N-phenylthiomorpholine-4-carbothioamide has been shown to inhibit the growth of cancer cells by disrupting copper homeostasis. In addition, N-phenylthiomorpholine-4-carbothioamide has been shown to protect against oxidative stress by chelating metal ions that can generate reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-phenylthiomorpholine-4-carbothioamide in lab experiments has several advantages. N-phenylthiomorpholine-4-carbothioamide is a stable compound that can be easily synthesized and purified. In addition, N-phenylthiomorpholine-4-carbothioamide has a high affinity for metal ions, making it a useful tool for investigating metal ion homeostasis. However, N-phenylthiomorpholine-4-carbothioamide has some limitations. N-phenylthiomorpholine-4-carbothioamide can bind to other thiols in biological systems, leading to nonspecific effects. In addition, N-phenylthiomorpholine-4-carbothioamide can interfere with other metal-binding proteins, making it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research. One area of interest is the role of N-phenylthiomorpholine-4-carbothioamide in metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of N-phenylthiomorpholine-4-carbothioamide-based therapeutics for cancer treatment. Finally, the development of new chelating agents based on N-phenylthiomorpholine-4-carbothioamide could lead to the discovery of new metal ion-binding proteins and pathways.
In conclusion, N-phenylthiomorpholine-4-carbothioamide is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-phenylthiomorpholine-4-carbothioamide has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies. N-phenylthiomorpholine-4-carbothioamide has several advantages and limitations for lab experiments, and there are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research.

Synthesemethoden

N-phenylthiomorpholine-4-carbothioamide can be synthesized by reacting phenyl isothiocyanate with thiomorpholine-4-carbothioamide in the presence of a base. The reaction yields N-phenylthiomorpholine-4-carbothioamide as a white solid with a melting point of 182-184°C. The purity of N-phenylthiomorpholine-4-carbothioamide can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-phenylthiomorpholine-4-carbothioamide has been widely used in scientific research as a chelating agent for metal ions. Metal ions play a crucial role in many biological processes, and their binding to proteins can affect their structure and function. N-phenylthiomorpholine-4-carbothioamide has been shown to bind to metal ions such as copper, nickel, and zinc, making it a useful tool for investigating the role of metal ions in biological systems.

Eigenschaften

Produktname

N-phenylthiomorpholine-4-carbothioamide

Molekularformel

C11H14N2S2

Molekulargewicht

238.4 g/mol

IUPAC-Name

N-phenylthiomorpholine-4-carbothioamide

InChI

InChI=1S/C11H14N2S2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)

InChI-Schlüssel

PCUGGIIUXSDCEJ-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=S)NC2=CC=CC=C2

Kanonische SMILES

C1CSCCN1C(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.